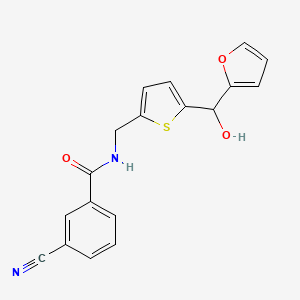

3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9,17,21H,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOSTDVQQIOJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the cyano and benzamide groups.

Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Preparation of Thiophene Intermediate: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of sulfur sources.

Coupling Reaction: The furan and thiophene intermediates are coupled using cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.

Functionalization: The coupled product is then functionalized to introduce the cyano group and the benzamide moiety through nucleophilic substitution and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions to introduce various substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted benzamides.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to 3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide exhibit promising antiviral activity. For instance, derivatives of N-Heterocycles have shown efficacy against various viral targets, including the hepatitis C virus (HCV) and SARS-CoV-2. The structural features of such compounds contribute to their ability to inhibit viral replication by targeting essential viral proteins like RNA polymerases .

Anticancer Activity

Compounds containing furan and thiophene moieties have been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit cell growth in metastatic cancer cell lines by regulating genes associated with cell cycle progression and apoptosis. The specific interactions of these compounds with histone deacetylases (HDACs) suggest a mechanism by which they may exert their anticancer effects .

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted that thiazolidinone derivatives showed high efficacy against HCV NS5B RNA polymerase, with IC₅₀ values indicating strong inhibitory effects. While not directly involving our compound, the structural similarities suggest that this compound could exhibit comparable antiviral activity .

Case Study 2: Anticancer Research

In research focusing on the antiproliferative effects of thiophene derivatives, it was found that these compounds could significantly inhibit cell growth in highly metastatic cancer lines. The study emphasized the importance of molecular coupling analysis to enhance the interaction strength with target proteins, indicating a potential pathway for developing new anticancer agents based on the structure of this compound .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and the benzamide moiety are likely involved in hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons of physicochemical properties, biological activity, and synthetic strategies. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Insights

Structural Motifs and Bioactivity: The cyano group in the target compound may enhance binding to enzymatic pockets through dipole interactions, similar to the nitro group in compound 26 .

Synthetic Approaches :

- Amide bond formation is central to synthesizing these compounds. For example, LMM11 and SBI-2126 use carbodiimide-mediated coupling (e.g., DCC or EDC) , while the target compound likely employs similar methodology.

- Heterocyclic ring construction (e.g., thiophene, oxadiazole) often involves cyclization reactions under acidic or basic conditions, as seen in LMM11’s oxadiazole formation .

Biological Activity: Antifungal Activity: LMM11’s furan-oxadiazole system disrupts fungal redox balance via thioredoxin reductase inhibition . The target compound’s furan-thiophene unit may mimic this mechanism. Anticancer Potential: SBI-2126’s furan-benzo[b]thiophen conjugate blocks SHP2-driven oncogenic signaling . The hydroxymethyl group in the target compound could modulate solubility and target engagement.

LogP values for similar benzamides range from 2.1 (SBI-2126) to 3.8 (Flutolanil), suggesting the target compound may occupy a mid-range logP, balancing permeability and solubility .

Biological Activity

3-Cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N2O3S, with a molecular weight of approximately 338.38 g/mol. The compound features:

- Cyano Group : Enhances reactivity and biological activity.

- Benzamide Moiety : Provides structural stability and potential for interaction with biological targets.

- Furan and Thiophene Rings : Impart unique electronic properties that may influence its pharmacological effects.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. Its structural analogs have shown efficacy against various cancer cell lines, indicating that this compound may also possess similar properties. For instance, compounds with thiophene and furan rings have been reported to inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Apoptosis induction |

| Compound B | U251 (glioblastoma) | <10 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The compound may also exhibit antimicrobial properties, similar to other benzamide derivatives. Studies on related compounds have demonstrated their ability to inhibit bacterial growth, suggesting that this compound could be effective against various pathogens.

The proposed mechanisms by which this compound exerts its biological effects include:

- Receptor Binding : High binding affinity to multiple receptors involved in cancer progression.

- Signal Transduction Pathways : Modulation of pathways such as apoptosis and cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.

Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the anticancer efficacy of a structurally similar compound in vitro against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting the potential for further investigation into the efficacy of this compound in cancer therapy .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiophene-containing compounds. The findings suggested that these compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could possess similar activities .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide?

- Methodological Answer : Synthesis optimization requires attention to reaction conditions (solvent, temperature, catalysts) and purification steps. For example, analogous thiophene-furan hybrids (e.g., compounds in ) are synthesized via nucleophilic substitution or condensation reactions in solvents like 1,4-dioxane. Characterization via / NMR and mass spectrometry (ESI-MS) is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Identify functional groups (e.g., -CN at ~2200 cm, amide C=O at ~1650 cm).

- NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.5–7.5 ppm, furan protons at δ 6.0–7.0 ppm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., using SHELX for refinement ).

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Prioritize assays based on structural analogs ():

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition : Test against bacterial acps-pptase, a target for thiophene derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulate binding to targets (e.g., acps-pptase) using software like AutoDock Vina.

- Polarizable Continuum Model (PCM) : Evaluate solvation effects on stability using integral equation formalisms .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution data or twinned crystals. Cross-validate with WinGX for geometry analysis .

- Disorder Modeling : Apply split-atom refinement for flexible groups (e.g., furan-hydroxymethyl moiety).

- Data Deposition : Submit to Cambridge Structural Database (CCDC) for peer validation .

Q. What strategies mitigate challenges in analyzing the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with LC-MS/MS to track degradation.

- Isotope Labeling : Introduce or at the cyano group to trace metabolic pathways.

- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing -CN) into stability predictions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replace furan with oxazole, modify hydroxymethyl to methyl ester).

- Biological Profiling : Compare IC values across analogs to identify critical pharmacophores (e.g., thiophene-furan linkage in ).

- Statistical Analysis : Use multivariate regression to correlate electronic/steric parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.